(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group at the nitrogen atom, a hydroxyl group at the fourth position, and a carboxylic acid group at the third position. The stereochemistry of the compound is defined by the (3S,4R) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the compound can be synthesized through the stereoselective reduction of a suitable precursor, followed by protection and deprotection steps to introduce the benzyloxycarbonyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactions with efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
(3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, the hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the benzyloxycarbonyl group may enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-benzyloxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structure but differs in the position of the carboxylic acid group.
Tapentadol intermediates: These compounds have similar functional groups and are used in the synthesis of analgesic drugs.
Uniqueness
The uniqueness of (3S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid lies in its specific stereochemistry and functional group arrangement, which confer distinct biological activities and synthetic utility. Its ability to act as a chiral building block and its role in pharmaceutical synthesis highlight its importance in both research and industry .
Properties
Molecular Formula |
C13H15NO5 |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 |
InChI Key |
IIRYNZYKXMSCSC-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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